Product packaging for gamma-Cycloglutamyl phosphate(Cat. No.:CAS No. 122651-69-8)

gamma-Cycloglutamyl phosphate

Cat. No.: B039423
CAS No.: 122651-69-8
M. Wt: 267.17 g/mol
InChI Key: QFSURJIHQUFCHA-UHFFFAOYSA-N
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Description

gamma-Cycloglutamyl phosphate is a chemically stabilized, bioavailable analogue of the high-energy intermediate L-glutamyl phosphate. This compound is of significant interest in biochemical research, primarily serving as a potent and selective agonist for specific classes of metabotropic glutamate receptors (mGluRs). Its mechanism of action mimics that of the native neurotransmitter, L-glutamate, by binding to the orthosteric site of Group I and Group II mGluRs, thereby modulating intracellular signaling cascades such as phospholipase C and cAMP pathways. This property makes it an invaluable pharmacological tool for elucidating glutamatergic signaling, synaptic plasticity, and the role of mGluRs in neurological disorders.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14NO7P B039423 gamma-Cycloglutamyl phosphate CAS No. 122651-69-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122651-69-8

Molecular Formula

C8H14NO7P

Molecular Weight

267.17 g/mol

IUPAC Name

3-amino-3-phosphonooxycarbonylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C8H14NO7P/c9-8(7(12)16-17(13,14)15)3-1-2-5(4-8)6(10)11/h5H,1-4,9H2,(H,10,11)(H2,13,14,15)

InChI Key

QFSURJIHQUFCHA-UHFFFAOYSA-N

SMILES

C1CC(CC(C1)(C(=O)OP(=O)(O)O)N)C(=O)O

Canonical SMILES

C1CC(CC(C1)(C(=O)OP(=O)(O)O)N)C(=O)O

Synonyms

gamma-cyclo-Glu-P
gamma-cycloglutamyl phosphate

Origin of Product

United States

Enzymatic Formation and Biochemical Interactions of γ Cycloglutamyl Phosphate

Catalysis by γ-Glutamate Kinase (ProB)

γ-Glutamate kinase (G5K), the product of the proB gene in Escherichia coli, is the first enzyme in the proline biosynthetic pathway. uniprot.orguniprot.orgnih.gov It catalyzes the ATP-dependent phosphorylation of glutamate (B1630785) to form γ-glutamyl phosphate (B84403). uniprot.orguniprot.org The enzyme's interaction with the glutamate analog, cis-cycloglutamate, has been a key area of study.

γ-Glutamate kinase exhibits specific substrate recognition, effectively binding to cis-cycloglutamate (cis-1-amino-1,3-dicarboxycyclohexane). nih.gov This interaction is noteworthy because, unlike L-glutamate, cis-cycloglutamate is structurally constrained and cannot cyclize to form an analog of 5-oxoproline. nih.govresearchgate.net The kinase's ability to bind cis-cycloglutamate stems from the molecule's capacity to adopt a diequatorial conformation. nih.govresearchgate.net This specific spatial arrangement mimics the extended conformation of L-glutamate, allowing it to fit into the enzyme's active site. nih.govresearchgate.net In contrast, the trans isomer of cycloglutamate does not interact with the kinase, highlighting the conformational precision required for substrate binding. nih.govresearchgate.net

The formation of γ-cycloglutamyl phosphate is an enzymatic process driven by the hydrolysis of adenosine (B11128) triphosphate (ATP). nih.gov γ-Glutamate kinase catalyzes the transfer of the terminal (gamma) phosphate group from an ATP molecule to the γ-carboxyl group of cis-cycloglutamate. nih.govlibretexts.org This reaction is a classic example of an ATP-dependent phosphorylation, where the alcohol or carboxyl group of the substrate acts as a nucleophile, attacking the gamma-phosphorus of ATP and resulting in the formation of a phosphorylated product and adenosine diphosphate (B83284) (ADP). libretexts.org This phosphorylation "activates" the substrate for the subsequent step in the natural proline pathway. nih.gov

Following the phosphorylation of cis-cycloglutamate, experimental evidence has demonstrated the formation of a stable ternary complex. nih.gov This complex consists of the γ-glutamate kinase enzyme, the product ADP, and the newly formed γ-cycloglutamyl phosphate. nih.govresearchgate.netresearchgate.net The existence of this enzyme-ADP-γ-cycloglutamyl phosphate complex is significant because it mirrors the proposed mechanism for the natural substrate, L-glutamate. nih.gov In the natural pathway, it is hypothesized that the unstable γ-glutamyl phosphate intermediate is channeled from the kinase (ProB) to the reductase (ProA), potentially without being released into the solvent. pnas.orgnih.gov The stable analog complex provides a model for studying this transient state. nih.gov

Interaction with γ-Glutamyl Phosphate Reductase (ProA)

γ-Glutamyl phosphate reductase (GPR), encoded by the proA gene, catalyzes the second step in proline biosynthesis: the NADPH-dependent reduction of γ-glutamyl phosphate to glutamate-γ-semialdehyde. nih.govuniprot.orgexpasy.org

Studies have shown that the synthesized γ-cycloglutamyl phosphate interacts with γ-glutamyl phosphate reductase. nih.govresearchgate.net This interaction is a critical finding, as it suggests that the analog, despite its ultimate fate, is recognized by and binds to the active site of the second enzyme in the pathway. nih.gov This binding supports the model where the kinase and reductase may function as a coordinated enzyme complex, facilitating the transfer of the intermediate from one active site to the next. nih.govcsic.es Although some studies have failed to detect a stable physical complex between ProA and ProB, the functional interaction observed with the analog intermediate suggests a transient or substrate-induced association. pnas.orgnih.gov

A key characteristic of γ-cycloglutamyl phosphate is its inability to be reduced by γ-glutamyl phosphate reductase. nih.govresearchgate.net While it successfully binds to the reductase, it is not a substrate for the subsequent NADPH-dependent reduction step. nih.govresearchgate.net The reductase (ProA) is an oxidoreductase that specifically requires NADPH as a cofactor to reduce its natural substrate, L-glutamyl 5-phosphate, into L-glutamate 5-semialdehyde. uniprot.orgexpasy.orguniprot.org The structural properties of γ-cycloglutamyl phosphate likely prevent the necessary catalytic steps for hydride transfer from NADPH to occur, rendering it a "dead-end" or non-reducible analog in the context of the reductase's function.

Interactive Data Table: Enzymes and Their Roles

Enzyme NameGene (E. coli)FunctionNatural SubstrateAnalog Substrate
γ-Glutamate KinaseProBCatalyzes the transfer of a phosphate group from ATP. uniprot.orguniprot.orgL-Glutamatecis-Cycloglutamate nih.gov
γ-Glutamyl Phosphate ReductaseProACatalyzes the NADPH-dependent reduction of the phosphorylated substrate. uniprot.orgexpasy.orgL-Glutamyl 5-phosphateγ-Cycloglutamyl phosphate (Binds but is not reduced) nih.govresearchgate.net

γ Cycloglutamyl Phosphate S Contribution to Understanding γ Glutamyl Phosphate Metabolism

Insights into the Unstable Nature of γ-Glutamyl Phosphate (B84403) (GP)

γ-Glutamyl phosphate is a critical but ephemeral intermediate in the primary metabolic pathway for proline synthesis. Its inherent instability has long posed a significant challenge to understanding the initial steps of this essential anabolic process.

The first step in proline biosynthesis is the ATP-dependent phosphorylation of glutamate (B1630785) to form γ-glutamyl phosphate, a reaction catalyzed by γ-glutamate kinase (ProB in bacteria). It is hypothesized that GP is formed as a transient intermediate on the kinase enzyme. Evidence suggests the formation of an enzyme-ADP-cycloglutamyl phosphate complex, indicating that γ-glutamyl phosphate formed on the kinase can interact with the subsequent enzyme in the pathway, γ-glutamyl phosphate reductase (ProA in bacteria), to form a γ-glutamyl-reductase complex. nih.gov This complex is then reduced by NADPH to yield glutamate-γ-semialdehyde. nih.gov

The use of cis-cycloglutamate, a glutamate analog that can interact with the kinase but cannot undergo cyclization, has provided significant insights. nih.gov The kinase effectively processes cis-cycloglutamate to form cis-cycloglutamyl phosphate, demonstrating the formation of a stable analog of the activated intermediate. nih.gov This has allowed researchers to study the initial activation step in isolation, confirming the formation of a phosphorylated intermediate without the complication of its rapid breakdown. nih.gov

In the absence of the reductase enzyme or NADPH, γ-glutamyl phosphate rapidly and spontaneously cyclizes to form 5-oxo-L-proline (also known as pyroglutamate), a dead-end product in this pathway. nih.gov This non-enzymatic intramolecular reaction involves the nucleophilic attack of the α-amino group on the activated γ-carboxyl phosphate. The kinase itself, in the absence of the reductase and NADPH, has been shown to catalyze the stoichiometric formation of 5-oxo-L-proline and inorganic phosphate from L-glutamate and ATP. nih.gov

Computational studies on the cyclization of N-terminal glutamine residues, a similar chemical transformation, have shown that inorganic phosphate can function as a proton relay mediator, accelerating the formation of pyroglutamic acid. This suggests a potential mechanism for the rapid cyclization of GP, where surrounding phosphate ions could facilitate the necessary proton transfers.

The extreme instability of GP is a key feature of this metabolic pathway, with a calculated half-life of 320 milliseconds. nih.gov This rapid cyclization underscores the need for efficient transfer of the intermediate to the next enzyme in the pathway.

Regulatory Aspects and Cellular Context of the Proline Biosynthesis Pathway

Feedback Inhibition of γ-Glutamate Kinase by Proline

A primary control point in the proline biosynthesis pathway is the feedback inhibition of γ-glutamyl kinase (GK), the first and rate-limiting enzyme in the sequence. mdpi.combiorxiv.org This enzyme, encoded by the proB gene in Escherichia coli and the PRO1 gene in Saccharomyces cerevisiae, is allosterically inhibited by the final product of the pathway, proline. mdpi.comnih.gov This regulatory mechanism allows the cell to efficiently control the flow of metabolites into the pathway, preventing the over-accumulation of proline when it is abundant. mdpi.comnih.gov The sensitivity of γ-glutamyl kinase to proline feedback inhibition is a key factor in determining intracellular proline concentrations. nih.gov

The allosteric regulation of γ-glutamyl kinase by proline involves a sophisticated molecular mechanism. Proline acts as a competitive inhibitor with respect to the substrate, glutamate (B1630785). biorxiv.orgnih.gov Structural and kinetic studies have revealed that the binding site for proline partially overlaps with the binding site for glutamate within the enzyme's active center. biorxiv.orgnih.gov

A critical element in this regulation is a flexible loop of approximately 16 residues that connects a β-sheet and an α-helix in the active site. nih.gov When proline binds, it induces conformational changes in this regulatory loop, which in turn facilitates a more stable binding of proline, thereby inhibiting the enzyme's catalytic activity. biorxiv.orgnih.gov In E. coli, the functional unit of the enzyme is a dimer, and an intermolecular network of hydrogen bonds connects the active sites of the two monomers, playing a role in substrate binding. nih.gov The allosteric binding site is thought to overlap with both the dimerization and substrate-binding domains, suggesting a direct structural interplay between proline binding and the catalytic and quaternary structure of the enzyme. nih.gov

Furthermore, in prokaryotic γ-glutamyl kinases, a C-terminal PseudoUridine synthase and Archaeosine transglycosylase (PUA) domain has been shown to be involved in both the assembly of the enzyme into filaments and in feedback inhibition. biorxiv.orgbiorxiv.org This domain helps to stabilize the regulatory loop, contributing to the effective inhibition by proline. biorxiv.org

Mutational studies have been instrumental in identifying the specific amino acid residues that are crucial for the allosteric regulation of γ-glutamyl kinase by proline. By creating random mutations and selecting for proline-overproducing variants, researchers have pinpointed key residues in the enzyme. nih.gov

In tomato γ-glutamyl kinase, thirteen different single amino acid substitutions at nine different residues were found to confer resistance to proline feedback inhibition. nih.gov A significant number of these mutations were clustered within a 16-residue region, suggesting this area forms a critical part of the proline binding site. nih.gov Similarly, in Saccharomyces cerevisiae, a single amino acid change from glutamine to histidine at position 79 (Gln79His) in the Pro1 enzyme resulted in desensitization to proline-mediated feedback inhibition and subsequent proline accumulation. mdpi.comnih.gov This residue is believed to be involved in stabilizing the proline binding pocket through a network of hydrogen bonds. nih.gov Another mutation in the yeast enzyme, Asp154Asn (D154N), also led to diminished sensitivity to proline feedback inhibition. nih.gov In E. coli, mutations within the loop region from E135 to D148 have been shown to decrease the inhibitory effect of proline. biorxiv.org These mutational analyses have not only confirmed the location of the allosteric site but have also provided a means to engineer enzymes for industrial applications requiring high levels of proline production. biorxiv.orgnih.gov

Genetic Organization and Expression of proB and proA Genes

In many bacteria, including Escherichia coli, the genes encoding the first two enzymes of the proline biosynthetic pathway, γ-glutamyl kinase (proB) and γ-glutamyl phosphate (B84403) reductase (proA), are organized in a functional unit known as an operon. nih.govaugustana.edu The proB and proA genes are contiguous, with proB located upstream of proA. nih.gov This arrangement suggests that they are co-transcribed into a single messenger RNA molecule, leading to the coordinated synthesis of the two enzymes. nih.gov This operon structure ensures that the proteins, which catalyze sequential steps in the pathway, are produced in a balanced ratio. The enzyme products, ProB and ProA, may form a multienzyme complex to facilitate the channeling of the unstable intermediate, γ-glutamyl phosphate. nih.gov

Metabolic Interplay with Glutamate Utilization and Amino Acid Homeostasis

The proline biosynthesis pathway is deeply integrated with central nitrogen and carbon metabolism, particularly with the utilization of glutamate. nih.govresearchgate.net Glutamate serves as the direct precursor for proline synthesis, and therefore, the regulation of this pathway is crucial for maintaining the balance of the intracellular amino acid pool. nih.govresearchgate.net Proline itself is a non-essential amino acid, meaning it can be synthesized by the organism and does not need to be acquired from the diet. nih.gov

The interconversion between glutamate and proline is a key aspect of cellular metabolism. researchgate.net In addition to being a building block for proteins, proline plays roles as an osmolyte, a scavenger of reactive oxygen species, and a stabilizer of macromolecules, particularly during stress conditions. nih.govfrontiersin.org The catabolism of proline regenerates glutamate, which can then re-enter central metabolic pathways, such as the Krebs cycle via α-ketoglutarate, or be used for the synthesis of other amino acids. nih.gov This metabolic flexibility allows cells to adapt to changing environmental and nutritional conditions. The regulation of proline biosynthesis via feedback inhibition of γ-glutamyl kinase is therefore a critical node in the complex network that governs amino acid homeostasis and the cellular stress response. nih.govnih.gov

Data Tables

Table 1: Key Genes and Enzymes in the Proline Biosynthesis Pathway Regulation

Gene (E. coli)Gene (S. cerevisiae)Enzyme NameFunctionRegulatory Mechanism
proBPRO1γ-Glutamyl Kinase (GK)Catalyzes the first step: phosphorylation of glutamate.Feedback inhibition by proline.
proAPRO2γ-Glutamyl Phosphate Reductase (GPR)Catalyzes the second step: reduction of γ-glutamyl phosphate.Co-regulated with proB as part of an operon in E. coli.

Analytical Methodologies for Research on Phosphorylated Glutamate Species and Analogs

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural characterization of γ-cycloglutamyl phosphate (B84403) and for studying its interactions with other molecules. These techniques provide detailed information about the chemical environment of atoms within the molecule and allow for precise mass determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the unambiguous structural determination of phosphorylated molecules like γ-cycloglutamyl phosphate. Both ¹H and ³¹P NMR are particularly informative.

³¹P NMR spectroscopy is highly effective for studying protein phosphorylation and can be applied to smaller molecules as well. The chemical shift of the phosphorus atom is sensitive to its chemical environment, including pH and ionization state. nih.govnih.gov For instance, the ³¹P chemical shift of a phosphoryl group typically varies with pH, with a pKa value that can be determined from the pH dependence of the chemical shifts. nih.gov This is critical for understanding the charge state of γ-cycloglutamyl phosphate under physiological conditions. In model phosphopeptides, ³¹P chemical shifts can range from approximately -4 to 5 ppm depending on the pH and the specific amino acid residue that is phosphorylated. nih.gov

¹H NMR spectroscopy provides complementary structural information. Phosphorylation induces significant shifts in the resonances of nearby protons. nih.gov For example, in phosphorylated serine and threonine residues, the amide and alpha-proton resonances are shifted, providing clear evidence of the phosphorylation event. nih.gov Similar effects would be expected for the protons within the glutamate (B1630785) moiety of γ-cycloglutamyl phosphate upon phosphorylation. By analyzing these chemical shift perturbations, researchers can confirm the structure of the molecule and study its conformational changes upon interaction with enzymes or other binding partners. Furthermore, advanced NMR techniques can be used to monitor changes in phosphorylation states in complex biological samples. biorxiv.org

Below is an interactive table summarizing typical NMR parameters for phosphorylated amino acids, which can be extrapolated to understand the analysis of γ-cycloglutamyl phosphate.

ParameterPhosphoserinePhosphothreoninePhosphotyrosine
³¹P Chemical Shift (pH 4.0) 0.6 ppm-0.1 ppm-3.8 ppm
³¹P Chemical Shift (pH 8.0) 4.9 ppm4.8 ppm0.2 ppm
pKa of phosphoryl group 6.16.15.9
¹H Shift (Amide Proton) 0.21 ppm0.25 ppm-0.02 ppm
¹H Shift (Alpha Proton) -0.17 ppm-0.43 ppm0.06 ppm

Data derived from studies on model peptides and is illustrative for understanding the principles of NMR analysis of phosphorylated species. nih.gov

Mass Spectrometry-Based Methods for Identification and Quantitative Analysis

Mass spectrometry (MS) is a cornerstone technique for the identification and quantification of phosphorylated compounds due to its high sensitivity and specificity. mdpi.comrockefeller.edu When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures.

For the identification of γ-cycloglutamyl phosphate, techniques like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would be employed. The precursor ion corresponding to the mass of γ-cycloglutamyl phosphate would be isolated and fragmented to produce a characteristic fragmentation pattern, confirming its identity. A significant challenge in the MS analysis of phosphopeptides, and by extension phosphorylated amino acids, is the potential for ion suppression, where the presence of more abundant non-phosphorylated species can hinder the detection of the phosphorylated molecule. rockefeller.edunih.gov

Quantitative analysis can be performed using various MS-based approaches. acs.org Stable isotope labeling, for instance, involves introducing a heavy isotope-labeled internal standard, allowing for accurate quantification by comparing the peak areas of the labeled and unlabeled species. mdpi.com Label-free quantification methods are also available and rely on the precise measurement of ion intensities across different samples. nih.gov A recent study detailed a quantitative method for γ-glutamylpeptides using LC-MS, which could be adapted for γ-cycloglutamyl phosphate. nih.govresearchgate.net

Chromatographic Separation Techniques

Chromatographic methods are essential for the purification and isolation of γ-cycloglutamyl phosphate from complex biological matrices or reaction mixtures, as well as for its analytical separation prior to detection.

High-Performance Liquid Chromatography (HPLC) for Compound Resolution

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation of amino acids and their derivatives. nih.govakjournals.com For a polar and charged molecule like γ-cycloglutamyl phosphate, reversed-phase HPLC (RP-HPLC) is a common approach. sielc.com

In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The retention of phosphorylated compounds can be influenced by several factors. Generally, phosphorylation increases the hydrophilicity of a molecule, leading to earlier elution times compared to its non-phosphorylated counterpart. nih.govthermofisher.com However, the choice of ion-pairing agent in the mobile phase, such as trifluoroacetic acid (TFA) or heptafluorobutyric acid, can significantly affect the retention behavior and separation of phosphorylated and non-phosphorylated species. nih.govtandfonline.com Hydrophilic Interaction Liquid Chromatography (HILIC) is another HPLC mode that is well-suited for the separation of very polar compounds like glutamate and its derivatives. helixchrom.comuniversite-paris-saclay.fr

The following table summarizes the general effects of phosphorylation on peptide retention in RP-HPLC.

CharacteristicEffect of Phosphorylation
Hydrophilicity Increased
Retention Time (Typical) Decreased nih.gov
Influence of Ion-Pairing Agent Significant impact on separation nih.gov
Elution Shift Can range from negative to slightly positive depending on the peptide sequence and conditions nih.govtandfonline.com

Other Chromatographic Approaches for Purification and Analysis

Besides HPLC, other chromatographic techniques are valuable for the purification and analysis of γ-cycloglutamyl phosphate.

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. creative-biostructure.com Since the phosphate group imparts a significant negative charge, especially at neutral or alkaline pH, anion-exchange chromatography is a highly effective method for purifying γ-cycloglutamyl phosphate and separating it from non-phosphorylated precursors and other positively charged or neutral molecules. nih.govchromatographyonline.comnih.gov Both strong anion exchange (SAX) and weak anion exchange (WAX) materials can be used, with the choice depending on the specific separation requirements and the pH stability of the compound. acs.org

Thin-Layer Chromatography (TLC) is a simpler and more rapid technique that can be used for the qualitative analysis of amino acids and their derivatives. researchgate.netreachdevices.comnih.gov Different solvent systems can be employed to achieve separation on a stationary phase, such as silica (B1680970) gel. nih.gov While not as quantitative or high-resolution as HPLC, TLC can be a useful tool for monitoring the progress of reactions or for initial screening of fractions during a purification procedure.

Biochemical and Enzymatic Assays for Activity Measurement and Interaction Analysis

Biochemical and enzymatic assays are crucial for determining the biological activity of γ-cycloglutamyl phosphate and for studying its interactions with enzymes. These assays typically measure the rate of an enzyme-catalyzed reaction by monitoring the consumption of a substrate or the formation of a product.

For enzymes that may interact with or metabolize γ-cycloglutamyl phosphate, such as γ-glutamyl kinase, γ-glutamyltransferase (GGT), or glutamate-cysteine ligase (GCL), specific assays are available.

γ-Glutamyl Kinase (γ-GK) Assays: The activity of γ-GK, which catalyzes the phosphorylation of glutamate, can be measured by detecting the formation of γ-glutamyl phosphate. One method involves converting the product to γ-glutamyl hydroxamate, which forms a colored complex with Fe³⁺ that can be measured spectrophotometrically. profacgen.com

γ-Glutamyltransferase (GGT) Assays: GGT activity is often measured using a chromogenic substrate, such as L-γ-glutamyl-p-nitroanilide, where the release of p-nitroaniline is monitored colorimetrically. abcam.comassaygenie.comelabscience.com Alternatively, assays can be designed to measure the release of glutamate from a γ-glutamyl compound, providing a measure of the hydrolysis reaction under physiological conditions. nih.govnih.gov

Glutamate-Cysteine Ligase (GCL) Assays: The activity of GCL, the rate-limiting enzyme in glutathione (B108866) synthesis, can be determined by measuring the formation of its product, γ-glutamylcysteine. This can be achieved using HPLC with electrochemical detection, which allows for the direct and sensitive measurement of the thiol-containing product. nih.govresearchgate.net Another approach is to measure the inorganic phosphate released from ATP during the reaction. sunlongbiotech.com

These enzymatic assays are fundamental for characterizing the enzymes that may utilize γ-cycloglutamyl phosphate as a substrate, inhibitor, or regulator, thereby providing insights into its potential biological functions.

Future Research Directions in γ Cycloglutamyl Phosphate Research

Advanced Structural Studies of Enzyme-Analog Transition States

A significant frontier in understanding the proline biosynthetic pathway lies in the detailed structural analysis of the enzymes involved, particularly through the use of transition-state analogs. While the crystal structure of γ-glutamyl phosphate (B84403) reductase has been determined, providing a static image of the enzyme, the dynamic conformational changes that occur during catalysis remain an area of active investigation. nih.gov Future research will focus on synthesizing and utilizing stable analogs of γ-cycloglutamyl phosphate that mimic the fleeting transition states of the enzymatic reactions.

These analogs, when co-crystallized with enzymes like γ-glutamyl kinase and γ-glutamyl phosphate reductase, can provide high-resolution snapshots of the enzyme's active site as it binds to the substrate and facilitates the chemical transformation. Techniques such as X-ray crystallography and cryo-electron microscopy will be instrumental in visualizing these enzyme-analog complexes. The insights gained from these structural studies will be crucial for understanding the precise molecular interactions that underpin catalysis, including the roles of key amino acid residues in substrate binding and transition-state stabilization. This knowledge is fundamental for designing specific inhibitors or activators of these enzymes.

Re-evaluation of Dynamic Protein-Protein Interactions in Metabolon Formation

The classical view of metabolic pathways as a series of enzymes freely diffusing and independently catalyzing sequential reactions is increasingly being replaced by the concept of metabolons—transient multi-enzyme complexes that enhance catalytic efficiency by channeling substrates between active sites. In the context of proline biosynthesis, there is growing evidence suggesting that the enzymes of this pathway may form a metabolon. asm.org

Exploration of γ-Cycloglutamyl Phosphate and Other Analogs as Novel Chemical Tools

Beyond their use in structural studies, γ-cycloglutamyl phosphate and its synthetic analogs hold significant promise as novel chemical tools to probe and manipulate the proline biosynthetic pathway. The synthesis of phosphonate (B1237965) and phosphonofluoridate derivatives of L-glutamic acid has already provided analogs of the γ-glutamyl phosphate intermediate and the tetrahedral transition state, respectively. nih.gov

Future research will focus on expanding the library of these analogs with varied chemical properties. These molecules can be used as specific inhibitors to study the physiological consequences of blocking proline biosynthesis at different steps. For instance, cell-permeable analogs could be employed to investigate the role of proline biosynthesis in stress responses in plants and other organisms. Furthermore, these analogs could be functionalized with reporter groups, such as fluorescent tags or biotin, to enable the visualization of enzyme localization and the identification of interacting proteins within the cell. The development of these chemical probes will provide powerful tools for dissecting the intricate regulation of proline metabolism and its connections to other cellular processes.

Comparative Analysis of Proline Biosynthesis Across Diverse Biological Systems

The biosynthesis of proline is a highly conserved pathway across all domains of life, highlighting its fundamental importance. researchgate.net However, variations in the pathway and its regulation exist among different organisms. A comparative analysis of proline biosynthesis across a wide range of species, from bacteria to plants and animals, can provide valuable insights into the evolution of this metabolic route.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for gamma-cycloglutamyl phosphate, and how do reaction conditions influence yield and purity?

  • Methodological Answer: this compound synthesis typically involves cyclization of glutamyl precursors under phosphorylating conditions. Key variables include pH (optimal range: 6.5–7.5), temperature (4–25°C to minimize hydrolysis), and catalysts (e.g., carbodiimides for activating phosphate donors). Yield optimization requires HPLC or LC-MS monitoring to track intermediate stability .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer: Nuclear magnetic resonance (NMR) (e.g., 31^{31}P NMR for phosphate groups, 1^{1}H/13^{13}C NMR for cycloglutamyl rings) and high-resolution mass spectrometry (HRMS) are standard. Discrepancies in 31^{31}P NMR shifts may arise from solvent polarity or pH variations. Cross-validation with X-ray crystallography (if crystalline) or IR spectroscopy resolves ambiguities .

Q. How can researchers validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer: Conduct accelerated stability studies using buffered solutions (pH 2–9) at 25°C, 37°C, and 50°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 210–260 nm for phosphate bonds) and quantify hydrolytic byproducts (e.g., inorganic phosphate via molybdate assays). Statistical analysis (e.g., ANOVA) identifies significant degradation pathways .

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s role in enzymatic pathways, such as glutamine synthetase activation?

  • Methodological Answer: Use isotopic labeling (18^{18}O or 32^{32}P) to trace phosphate transfer kinetics in vitro. Combine stopped-flow spectroscopy (millisecond resolution) with enzyme activity assays (e.g., NADH-coupled detection). Control for non-specific phosphatase activity via inhibitors like orthovanadate. Data contradictions (e.g., kinetic vs. equilibrium results) require multi-model fitting (e.g., Michaelis-Menten vs. Hill equations) .

Q. How can computational modeling (e.g., DFT, MD simulations) resolve ambiguities in this compound’s conformational dynamics?

  • Methodological Answer: Density functional theory (DFT) calculates energy minima for ring puckering and phosphate tautomerization. Molecular dynamics (MD) simulations (NAMD/GROMACS) under solvated conditions (explicit water models) predict solvent interaction effects. Validate against experimental NMR NOE correlations and 31^{31}P chemical shift anisotropy .

Q. What strategies address contradictory data in this compound’s binding affinity measurements across different assay platforms?

  • Methodological Answer: Compare isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and fluorescence polarization (FP) data. Control for buffer ionic strength (e.g., 150 mM NaCl) and chelating agents (EDTA vs. Mg2+^{2+} supplementation). Use Bland-Altman plots to assess inter-method bias and establish a consensus binding model .

Q. How can hyperspectral imaging (HSI) and mineral liberation analysis (MLA) be adapted to study this compound in heterogeneous biological matrices?

  • Methodological Answer: Map phosphate distribution in tissue sections using HSI (VNIR range: 400–1000 nm) and correlate with MLA-derived mineralogical data. Overcome matrix interference by spectral unmixing algorithms (e.g., SAM) and validate via EPMA for elemental confirmation. Calibrate with synthetic standards matching the compound’s spectral signature .

Data Analysis & Validation

Q. What statistical frameworks are recommended for analyzing this compound’s dose-response relationships in cellular assays?

  • Methodological Answer: Apply nonlinear regression (e.g., log[inhibitor] vs. response curves) with outlier detection (Grubbs’ test). For high-throughput screens, use Z’-factor validation to assess assay robustness. Report 95% confidence intervals for EC50_{50}/IC50_{50} values and correct for multiple comparisons (Bonferroni adjustment) .

Q. How should researchers handle batch-to-batch variability in this compound synthesis for reproducible in vivo studies?

  • Methodological Answer: Implement quality-by-design (QbD) principles: Define critical quality attributes (CQAs: purity ≥98%, residual solvent <0.1%) and process parameters (e.g., stirring rate, drying time). Use multivariate analysis (PCA/PLS) to identify variability sources. Preclinical studies require Certificate of Analysis (COA) documentation for each batch .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.